molecular formula C13H14N4O B008814 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 103026-12-6

7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B008814
M. Wt: 242.28 g/mol
InChI Key: JOCMWXDUQHVTDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine often involves multistep synthetic routes that utilize furan and thiophene derivatives as key starting materials. The construction of the pyrrolopyrimidine core is achieved through methods that may involve cyclization reactions, nucleophilic substitutions, and the introduction of methyl groups at strategic positions to influence the molecule's electronic and steric properties. The synthesis process highlights the importance of selecting appropriate reagents and conditions to efficiently construct the complex molecular architecture of this compound (Ostrowski, 2022).

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

  • A study presented an efficient synthetic route to prepare compounds related to 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This involved the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection, offering a pathway to synthesize 2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and related guanine nucleosides (Ruo-wen Wang & B. Gold, 2009).

  • Another research explored the ring transformation of cyclohepta[b]pyrimido[5,4-d]furan derivatives to pyrrole derivatives through photo-induced oxidizing reactions, indicating a method for producing pyrrole derivatives from furan-containing compounds (S. Naya & M. Nitta, 2004).

  • Research on DMAP-catalyzed synthesis revealed the creation of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (M. Khashi, A. Davoodnia, & J. Chamani, 2014).

Novel Compound Synthesis and Characterization

  • A study detailed the synthesis of enaminone incorporating a dibromobenzofuran moiety as a precursor for novel azines and azolotriazines, demonstrating the compound's utility in generating diverse heterocyclic structures (S. Sanad & Ahmed E. M. Mekky, 2018).

  • Phosphorus pentoxide was used in organic synthesis to create a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, showcasing the role of this compound in facilitating the synthesis of a wide range of substituted pyrrolopyrimidines (A. Jørgensen, N. S. Girgis, & E. Pedersen, 1985).

Application in Antimicrobial Evaluation

  • New cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines were synthesized and evaluated for their antimicrobial activity. The study found that compounds with a 3,5-dimethyl-1H-pyrazol-1-yl moiety showed pronounced antimicrobial properties, underlining the compound's potential in antimicrobial drug development (S. Sirakanyan et al., 2021).

Safety And Hazards

The safety and hazards associated with “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are not specified in the available sources.


Future Directions

The future directions for research on “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are not explicitly mentioned in the available sources. However, given the wide range of biological activities exhibited by pyrrolopyrimidines, further research into the properties and potential applications of this compound could be beneficial3.


properties

IUPAC Name

7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCMWXDUQHVTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407007
Record name 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

103026-12-6
Record name 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103026-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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